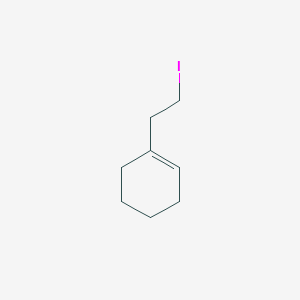
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate is a chemical compound with the molecular formula C9H17NO3 It is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate can be synthesized through multiple routes. One common method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide, followed by a series of reactions including hydrolysis and Curtius degradation. This method yields the compound in approximately 40% overall yield .
Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety. This method provides a higher overall yield of 56% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate exerts its effects involves its interaction with specific molecular targets. The cyclopropyl ring and tert-butyl carbamate group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound is structurally similar but lacks the dihydroxyethyl group.
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate: Another related compound with a different functional group arrangement.
Uniqueness
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate is unique due to its combination of a cyclopropyl ring and a dihydroxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
tert-butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4-5-10)7(13)6-12/h7,12-13H,4-6H2,1-3H3,(H,11,14) |
Clé InChI |
BYCBQWGWWOVVPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


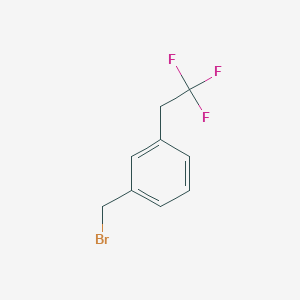
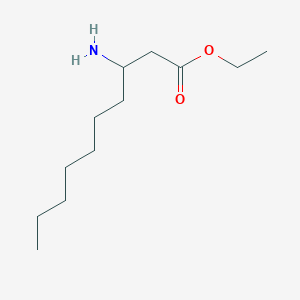
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
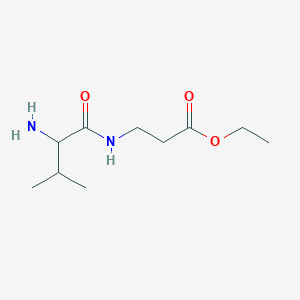
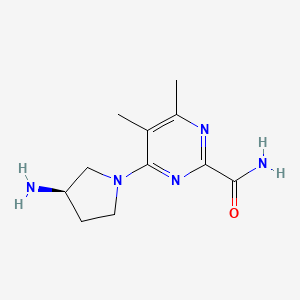
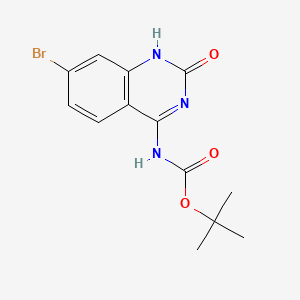

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)
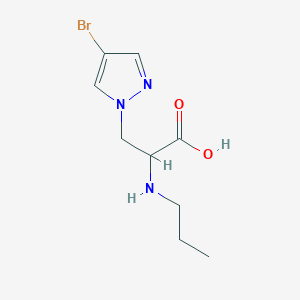
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)

![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
